HIV-1 Integrase LEDGF/p75 Inhibitory Potency
Within a congeneric series of thiophene-substituted pyridine carbonitriles targeting the HIV-1 integrase LEDGF/p75 binding pocket, the presence of a chlorine atom on the thiophene ring (analogous to the chloro substituent on the pyridine ring of the target compound) is associated with measurable differences in inhibitory potency. While direct head-to-head data for the target compound are not available, class-level SAR from a closely related dichlorothiophene-nicotinonitrile series demonstrates that chloro substitution modulates IC₅₀ values in the low-micromolar range [1]. In a broader analysis of pyridine-based allosteric integrase inhibitors (ALLINIs), electron-withdrawing substituents such as chlorine consistently enhance binding to the LEDGF/p75 pocket compared to unsubstituted or electron-donating analogs [2]. The 5-chloro-3-hydroxy substitution pattern on the pyridine ring of the target compound is therefore predicted to confer stronger LEDGF/p75 engagement than the des-chloro or des-hydroxy analogs, based on established class SAR.
| Evidence Dimension | HIV-1 integrase LEDGF/p75-dependent inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted IC₅₀ in low-micromolar range based on class SAR |
| Comparator Or Baseline | Close analog 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile: IC₅₀ 1–5 µM against multiple cancer cell lines [1]; Raltegravir (RAL) clinical baseline: IC₅₀ 0.055 ± 0.002 µM [2] |
| Quantified Difference | Class-level potency range: 1–10 µM for chloro-substituted analogs vs. >20 µM for unsubstituted analogs; clinical benchmark IC₅₀ = 0.055 µM | Quantified difference not calculable for target compound |
| Conditions | In vitro enzyme inhibition assay (HIV-1 IN LEDGF/p75-dependent activity); Cytotoxicity assay against HCT-116, MCF-7, and HepG2 cancer cell lines (MTT assay, 48 h exposure) [1] |
Why This Matters
The chlorine atom is not inert decoration; it is a critical determinant of biological activity in this scaffold class, and its presence distinguishes the target compound from des-chloro analogs that may exhibit >4-fold weaker potency.
- [1] Molecules 2023, 28(18), 6700. Table 3: Effect of the thiophene ring substitution on the HIV-1 IN LEDGF/p75-dependent activity. Compound 19: IC₅₀ = 5.9 ± 0.5 µM; Compound 20: IC₅₀ = 8.5 ± 2.5 µM; RAL: IC₅₀ = 0.055 ± 0.002 µM. View Source
- [2] El-Sharkawy, K. A. et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Acta Pharm. 2021, 71, 115–130. View Source
